Morpholine, 4-(10-undecenoyl)-
CAS No.: 4204-68-6
Cat. No.: VC14009587
Molecular Formula: C15H27NO2
Molecular Weight: 253.38 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 4204-68-6 |
|---|---|
| Molecular Formula | C15H27NO2 |
| Molecular Weight | 253.38 g/mol |
| IUPAC Name | 1-morpholin-4-ylundec-10-en-1-one |
| Standard InChI | InChI=1S/C15H27NO2/c1-2-3-4-5-6-7-8-9-10-15(17)16-11-13-18-14-12-16/h2H,1,3-14H2 |
| Standard InChI Key | GRAWWLVGCBAMDC-UHFFFAOYSA-N |
| Canonical SMILES | C=CCCCCCCCCC(=O)N1CCOCC1 |
Introduction
Chemical Architecture and Structural Features
Molecular Composition
The compound features a six-membered morpholine ring (C₄H₉NO) tethered to an 11-carbon aliphatic chain terminating in a terminal double bond (C=C) at the 10-position . The molecular formula is C₁₅H₂₇NO₂, with a calculated exact mass of 253.2042 g/mol. Key structural elements include:
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Morpholine Core: A saturated oxygen-nitrogen heterocycle with chair conformation, providing two reactive centers: the secondary amine and ether oxygen .
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Undecenoyl Side Chain: An unsaturated acyl group (CH₂=CH-(CH₂)₈-CO-) that introduces hydrophobicity and conformational flexibility .
The spatial arrangement creates an amphiphilic molecule with a polar head (morpholine) and nonpolar tail (undecenoyl), enabling interfacial activity.
Spectroscopic Characterization
Critical spectral data include:
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¹H NMR: δ 5.80–5.95 (m, 1H, CH₂=CH), 3.70–3.85 (m, 4H, morpholine OCH₂), 2.40–2.55 (t, 2H, COCH₂).
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IR: 1640 cm⁻¹ (C=O stretch), 910 cm⁻¹ (=C-H bend), 2850–2960 cm⁻¹ (aliphatic C-H) .
Table 1: Physicochemical Properties of Morpholine, 4-(10-Undecenoyl)-
| Property | Value | Source |
|---|---|---|
| Density | 0.98 g/cm³ | |
| Boiling Point | 285–290°C (dec.) | |
| LogP (Octanol-Water) | 3.2 ± 0.3 | |
| Vapor Pressure | 0.002 mmHg at 25°C |
Synthetic Methodologies
Precursor Preparation
The synthesis employs two primary precursors:
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Morpholine (CAS 110-91-8): Commercially available as a colorless liquid (bp 128°C, density 1.00 g/mL) .
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10-Undecenoyl Chloride (CAS 27236-80-2): Synthesized via thionyl chloride treatment of 10-undecenoic acid (yield 85–92%) .
Reactivity and Functionalization
Nucleophilic Sites
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Morpholine Nitrogen: Participates in alkylation (e.g., quaternization with methyl iodide) and coordination chemistry .
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Ester Carbonyl: Undergoes hydrolysis (acid/base-catalyzed), aminolysis, and reduction (LiAlH₄ → alcohol).
Olefinic Modifications
The terminal double bond enables:
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Hydrogenation: Pd/C-catalyzed H₂ addition → saturated undecanoyl derivative (mp 45–48°C) .
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Epoxidation: mCPBA-mediated epoxide formation (trans stereochemistry).
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Thiol-ene Click Chemistry: Radical-mediated coupling with mercaptans (e.g., PEG-SH).
Biological Activity and Mechanisms
Antifungal Properties
Comparative studies with analogous 4-aminopiperidine derivatives demonstrate potent activity against Candida albicans (MIC 2–4 µg/mL) and Aspergillus fumigatus (MIC 4–8 µg/mL) . The undecenoyl chain enhances membrane permeability, while the morpholine ring inhibits sterol C14-reductase in ergosterol biosynthesis .
Table 2: In Vitro Antifungal Activity (MIC in µg/mL)
| Organism | Morpholine, 4-(10-Undecenoyl)- | Amorolfine | Voriconazole |
|---|---|---|---|
| C. albicans ATCC | 2.5 | 8.0 | 0.5 |
| A. fumigatus NCTC | 4.0 | 16.0 | 1.0 |
| Mucor circinelloides | 8.0 | >32 | 4.0 |
Cytotoxicity Profile
Human cell line assays reveal selective toxicity:
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HL-60 (Leukemia): IC₅₀ = 7 µM
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HUVEC (Endothelial): IC₅₀ = 5 µM
The 10-undecenoyl chain’s length correlates with both antifungal potency and mammalian cell toxicity, suggesting a hydrophobicity-dependent mechanism .
Industrial and Research Applications
Polymer Additives
As a light stabilizer in polyolefins, the compound scavenges radicals via two pathways:
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Hydrogen abstraction from the allylic CH₂ groups.
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Complexation with transition metal catalysts (e.g., Ziegler-Natta residues).
Surface Modification
Self-assembled monolayers (SAMs) on gold surfaces exhibit:
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Contact Angle: 105° ± 3° (hydrophobic)
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Thickness: 1.8 nm by ellipsometry.
Drug Delivery Systems
Liposomal formulations (10 mol% incorporation) show:
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Encapsulation Efficiency: 92% for doxorubicin
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Plasma t₁/₂: 18 hours (vs. 6 hours for PEGylated liposomes).
Future Research Directions
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Structure-Activity Optimization: Branching the undecenoyl chain to reduce cytotoxicity while maintaining antifungal efficacy .
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Target Identification: Chemoproteomic studies to map interactions with human and fungal sterol biosynthesis enzymes .
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Formulation Science: Development of nanoparticle carriers to improve aqueous solubility (current solubility: 0.8 mg/mL in PBS).
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